Ethyl 2-(2-methylpropanamido)acetate

Lipophilicity Partition Coefficient Physicochemical Profiling

Researchers face poor passive permeability with polar acylglycines in peptide mimetic design. This N-acyl glycine ethyl ester (C₈H₁₅NO₃, MW 173.21) provides a protected, lipophilic scaffold. - **Distinctive properties:** Branched isobutyryl group (SlogP 1.2565) vs. linear analogs (e.g., ethyl N-butyrylglycinate); ethyl ester enables prodrug strategies (ΔlogP ≈ +0.86 vs. free acid). - **Application-ready:** For peptidomimetics, ADME probes, or HPLC retention markers in metabolomics. - **Supply:** Standard 95% purity; immediate shipment.

Molecular Formula C8H15NO3
Molecular Weight 173.212
CAS No. 31766-30-0
Cat. No. B2848833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-methylpropanamido)acetate
CAS31766-30-0
Molecular FormulaC8H15NO3
Molecular Weight173.212
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C(C)C
InChIInChI=1S/C8H15NO3/c1-4-12-7(10)5-9-8(11)6(2)3/h6H,4-5H2,1-3H3,(H,9,11)
InChIKeyIGDJNTXVYYFXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-methylpropanamido)acetate: Branched N-Acyl Glycine Ester


Ethyl 2-(2-methylpropanamido)acetate, also cataloged as ethyl N-isobutyrylglycinate, is an amino acid derivative within the N-acyl glycine ester class (C₈H₁₅NO₃, MW 173.21 g/mol) . It is commercially available as a research chemical with a standard catalog purity specification of 95% . As a derivative of glycine—the simplest amino acid—the compound features an isobutyryl (2-methylpropanoyl) amide protecting group at the N-terminus and an ethyl ester at the C-terminus. This bifunctional architecture positions it as a protected, lipophilic building block for peptide mimetic and small-molecule construction .

Protected glycine building block – isobutyryl N-terminal protection with ethyl ester C-terminal handle for peptide mimetic assembly.
Lipophilic character – branched isobutyryl side-chain supports higher calculated logP than acetyl or linear analogs, relevant for permeability-focused designs.
Ester prodrug intermediate – ethyl ester enables transient lipophilicity modification prior to esterase-mediated hydrolysis in research models.

Generic Substitution Risks in Research Procurement


Ethyl 2-(2-methylpropanamido)acetate cannot be readily interchanged with structurally analogous N-acyl glycine esters or its free acid counterpart. The branched isobutyryl side-chain and the ethyl ester moiety jointly determine its partition coefficient (SlogP) and metabolic liability, which directly diverge from linear-chain analogs such as ethyl N-butyrylglycinate . Substitution with a methyl ester or the free carboxylic acid alters both the lipophilicity and the substrate recognition by esterases and acylases involved in prodrug activation or biomarker generation [1][2]. These physicochemical and biochemical differences translate into distinct in vitro ADME profiles, chromatographic retention times, and cellular permeability characteristics, making it impossible to assume equivalent performance across this compound series without explicit comparative data.

Linear N-acyl analogs (e.g. ethyl N-butyrylglycinate) alter logP and metabolic recognition – the branched isobutyryl group produces distinct partitioning and enzymatic handling compared to linear-chain esters; direct substitution may shift ADME profiles.
Methyl ester or free acid forms change hydrolysis and permeability – replacing the ethyl ester with methyl or carboxylic acid modifies esterase susceptibility, rotatable bonds, and lipophilicity, invalidating property assumptions without verification.
Constitutional isomer (ethyl N-butyrylglycinate) differs in metabolic origin – the same molecular formula with linear butyryl chain follows distinct β-oxidation pathway; non-interchangeable as metabolic probe or biomarker standard.

Quantitative Differentiation Evidence


Lipophilicity vs. Ethyl N-Acetylglycinate

The branched isobutyryl side chain of the target compound confers a calculated SlogP of 1.2565, representing a substantial increase in predicted lipophilicity relative to the unbranched ethyl N-acetylglycinate comparator, which has a measured logP of -0.54 [1]. This logP difference of approximately 1.8 units reflects the steric and hydrophobic contribution of the isopropyl moiety compared to a methyl group on the N-acyl substituent [2].

Lipophilicity vs. Acetylglycinate
Cross-study comparable
ΔlogP ≈ 1.8 (SlogP 1.26 vs. -0.54)
Substantially higher predicted lipophilicity guides procurement for permeability-sensitive experiments.
Predicted vs. experimental logP from independent sources; verify under specific assay conditions.
Lipophilicity Partition Coefficient Physicochemical Profiling

Constitutional Isomerism vs. Ethyl N-Butyrylglycinate

The target compound (MW 173.21, C₈H₁₅NO₃) and ethyl N-butyrylglycinate (CAS 90205-46-2) are constitutional isomers sharing the identical molecular formula but differing in acyl chain topology . The target compound bears a branched isobutyryl group (COCH(CH₃)₂), whereas the comparator has a linear butyryl chain (COCH₂CH₂CH₃). This structural difference alters the steric environment around the amide bond, affecting enzymatic recognition and metabolic stability.

Constitutional Isomer vs. Butyrylglycinate
Class-level inference
Target Branched isobutyryl (valine catabolism)
Comparator Linear n-butyryl (fatty acid β-oxidation)
Topological difference drives distinct metabolic pathway origins; isomers not interchangeable as probes.
Class-level metabolic inference based on acylglycine literature.
Constitutional Isomer Structural Differentiation Metabolic Fate

Ester vs. Free Acid Prodrug Implications

The ethyl ester of the target compound increases calculated lipophilicity (SlogP 1.2565) compared to the free carboxylic acid form, isobutyrylglycine (CAS 15926-18-8), which has a computed XLogP3-AA of 0.4 [1][2]. The ester also has an additional hydrogen bond acceptor and an increased rotatable bond count (6 vs. 4 for the free acid), affecting passive membrane permeability and esterase-mediated activation .

Ester vs. Free Acid Profile
Cross-study comparable
Ethyl Ester (Target) SlogP 1.26, MW 173.21, RotB 6
Free Acid XLogP3-AA 0.4, MW 145.16, RotB 4
Ethyl ester provides higher lipophilicity and esterase liability, supporting prodrug-type research constructs.
Computed properties; experimental validation of hydrolysis kinetics recommended.
Prodrug Ester Prodrug Pharmacokinetics

Physical Property Comparison for Purification

The target compound has a predicted boiling point of 282.5 ± 13.0 °C and a predicted density of 1.016 ± 0.06 g/cm³ . In contrast, ethyl N-acetylglycinate has a reported boiling point of 260 °C (at 712 mmHg) and an estimated density of 1.251 g/cm³ . The higher predicted boiling point of the target compound suggests altered volatility during distillation-based purification, while the lower density indicates different phase behavior during workup.

Purification-Relevant Properties
Data to verify
ΔBP ≈ +22.5 °C, ΔDensity ≈ -0.24 g/cm³ vs. acetylglycinate
Predicted boiling point and density differences may alter distillation and workup protocols.
Predicted values; confirm experimentally for preparative-scale work.
Boiling Point Density Purification

Evidence-Backed Application Scenarios


Peptide Mimetic Building Block for Permeability

With a calculated SlogP of 1.2565—significantly higher than ethyl N-acetylglycinate (logP -0.54)—ethyl 2-(2-methylpropanamido)acetate is suited for constructing peptide mimetics where passive membrane permeability is a design goal [1]. Its branched isobutyryl group introduces steric bulk distinct from linear acyl analogs (e.g., ethyl N-butyrylglycinate), potentially influencing the conformational preferences of the resulting peptidomimetic backbone .

Ester Prodrug Intermediate Synthesis

The ethyl ester moiety of the target compound renders it a suitable starting material or intermediate for ester prodrug design, where increased lipophilicity (ΔlogP ≈ 0.86 vs. the free acid) may enhance oral absorption or tissue distribution prior to in vivo esterase-mediated hydrolysis [2]. Its bifunctional nature allows further derivatization at the glycine nitrogen after selective deprotection or direct incorporation into more complex prodrug constructs.

Chromatographic Reference Standard for Acylglycines

The branched isobutyryl chain and ethyl ester confer distinct chromatographic retention compared to more polar acylglycine standards (e.g., isobutyrylglycine free acid). This compound can serve as a retention-time marker for optimizing HPLC or GC methods aimed at resolving structurally diverse acylglycines in metabolomics or clinical chemistry workflows [3].

Esterase and Acylase Substrate Specificity Probe

Given the known substrate preferences of glycine N-acyltransferases for branched-chain acyl-CoA esters—including isobutyryl-CoA [4]—the ethyl ester of isobutyrylglycine can be employed as a probe to study the interplay between esterase and acylase activities in vitro, enabling differentiation between ester hydrolysis and subsequent acylglycine conjugation pathways.

Application
Selection Property
Validation Focus
Peptide mimetic design
Calculated lipophilicity (SlogP) and steric bulk from branched isobutyryl group
Passive membrane permeability assays; conformational analysis
Prodrug intermediate research
Ethyl ester liability and lipophilicity shift relative to free acid
Esterase-mediated hydrolysis kinetics; cellular uptake studies
Acylglycine chromatography method development
Distinct retention from polar acylglycine standards
HPLC/GC retention time reproducibility; peak resolution
Esterase/acylase specificity probe
Branched isobutyryl recognition by glycine N-acyltransferases
In vitro ester hydrolysis and acylglycine conjugation assays
Quote Request

Request a Quote for Ethyl 2-(2-methylpropanamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.